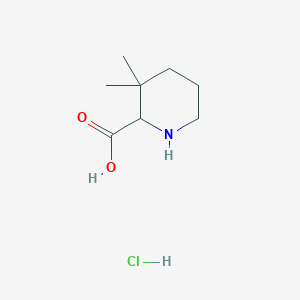

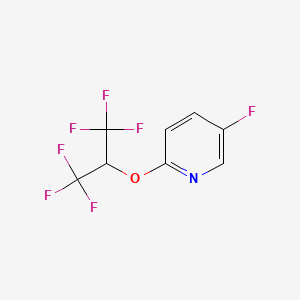

![molecular formula C18H19F3N2O3S B1459517 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline CAS No. 1858252-16-0](/img/structure/B1459517.png)

4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Vue d'ensemble

Description

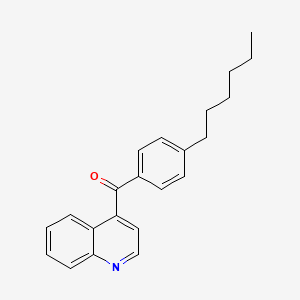

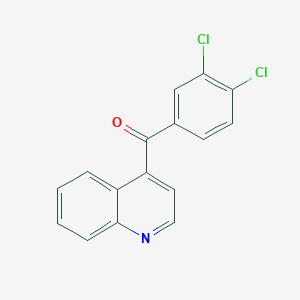

The compound “4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline” is a chemical substance with the molecular formula C18H19F3N2O3S . It is related to other compounds such as 4-(piperidin-1-ylsulfonyl)aniline .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many biologically active compounds . The compound also contains a trifluoromethyl group and a phenoxy group .Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamide derivatives like 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline have been studied for their antimicrobial properties. They are known to inhibit the growth of bacteria and fungi by interfering with essential biological processes such as the synthesis of folic acid in microbes .

Anticancer Activity

This compound has shown potential in anticancer research, particularly due to its ability to inhibit dihydrofolate reductase (DHFR). DHFR inhibitors can prevent cancer cells from replicating by blocking the production of thymidylate, a nucleotide required for DNA synthesis .

Enzyme Inhibition

The sulfonamide group can inhibit various enzymes, including carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis. By inhibiting these enzymes, the compound may help in controlling the progression of cancer .

Analytical Reagent

Due to the Lewis acid properties of acetamides, compounds like 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline can be used as analytical reagents. They are useful in the preparation of coordination complexes and can act as ligands in various chemical reactions .

Narcolepsy Treatment

Acetamide derivatives have applications in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden loss of muscle control. These compounds can modulate neurotransmitter activity in the brain, providing therapeutic benefits .

Anti-inflammatory Activity

The compound’s acetamide linkage is associated with anti-inflammatory properties. It can be used in the development of drugs that reduce inflammation, which is a common symptom in various diseases, including arthritis and asthma .

Platelet Aggregation Inhibition

Compounds with acetamide linkages have been reported to inhibit platelet aggregation, which is a crucial step in the formation of blood clots. This property can be harnessed to prevent thrombotic disorders .

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibitors of urease are sought after for their potential to treat infections caused by urease-producing bacteria .

Orientations Futures

Propriétés

IUPAC Name |

4-(4-piperidin-1-ylsulfonylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S/c19-18(20,21)16-12-13(22)4-9-17(16)26-14-5-7-15(8-6-14)27(24,25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYOROMZXIDULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.